An In-Depth Technical Guide to 1-(7-Amino-5-bromoindolin-1-yl)ethanone (CAS 133433-62-2): A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 1-(7-Amino-5-bromoindolin-1-yl)ethanone (CAS 133433-62-2): A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-(7-Amino-5-bromoindolin-1-yl)ethanone, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a validated synthetic pathway with detailed protocols, analytical characterization, and its critical role in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets. The subject of this guide, 1-(7-Amino-5-bromoindolin-1-yl)ethanone, is a strategically functionalized indoline derivative. The presence of an amino group at the 7-position and a bromine atom at the 5-position offers orthogonal handles for diverse chemical modifications. The acetyl group at the 1-position modulates the nucleophilicity of the indoline nitrogen and can be retained or removed as needed.
This trifunctional pattern makes it a valuable intermediate in the synthesis of complex molecules, especially in the realm of oncology. The 5-bromo-7-amino substitution pattern is particularly relevant for the development of inhibitors for protein kinases, a class of enzymes frequently dysregulated in cancer.
Physicochemical and Spectroscopic Properties
1-(7-Amino-5-bromoindolin-1-yl)ethanone is a stable solid at room temperature. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 133433-62-2 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrN₂O | [2] |
| Molecular Weight | 255.11 g/mol | [2] |
| Appearance | Off-white to light brown solid | (Typical) |
| Purity | >95% (Typical commercial grade) | [2] |
Expected Spectroscopic Data:
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¹H NMR (400 MHz, DMSO-d₆): Signals corresponding to the acetyl protons (singlet, ~2.2 ppm), the two methylene groups of the indoline ring (triplets, ~3.0 and ~4.0 ppm), the aromatic protons (singlets or doublets, ~6.5-7.5 ppm), and the amino protons (broad singlet, ~5.0 ppm).
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¹³C NMR (100 MHz, DMSO-d₆): Resonances for the acetyl carbonyl carbon (~168 ppm), aromatic carbons (some shifted by bromine and nitrogen substituents), methylene carbons of the indoline ring, and the acetyl methyl carbon.
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Mass Spectrometry (ESI+): Expected [M+H]⁺ peaks at m/z 255 and 257, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).
Synthesis and Purification: A Multi-Step Approach
A robust and logical synthetic route to 1-(7-Amino-5-bromoindolin-1-yl)ethanone can be devised from commercially available 5-bromo-7-nitroindoline. This pathway involves the protection of the indoline nitrogen via acetylation, followed by the reduction of the nitro group.
Step 1: Acetylation of 5-Bromo-7-nitroindoline
Rationale: The acetylation of the indoline nitrogen serves two primary purposes. Firstly, it protects the nitrogen from participating in side reactions during the subsequent reduction step. Secondly, the resulting amide is generally more stable and easier to handle. Acetic anhydride is a common and effective acetylating agent, with pyridine acting as a base to neutralize the acetic acid byproduct.
Experimental Protocol:
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To a solution of 5-bromo-7-nitroindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add pyridine (1.5 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with DCM.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-acetyl-5-bromo-7-nitroindoline.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Reduction of 1-Acetyl-5-bromo-7-nitroindoline
Rationale: The reduction of the aromatic nitro group to a primary amine is a critical transformation. Several methods are effective for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with a metal in acidic or neutral media, such as iron powder with ammonium chloride, is a cost-effective and scalable option, particularly suitable for substrates sensitive to hydrogenolysis.
Experimental Protocol (using Fe/NH₄Cl):
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Create a suspension of 1-acetyl-5-bromo-7-nitroindoline (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
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Add a saturated aqueous solution of ammonium chloride (catalytic amount, e.g., 0.2 eq).
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Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the hot solution through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with hot ethanol.
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Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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The resulting crude 1-(7-Amino-5-bromoindolin-1-yl)ethanone can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The structural motifs present in 1-(7-Amino-5-bromoindolin-1-yl)ethanone make it an ideal starting point for the synthesis of kinase inhibitors. The 7-amino group can act as a key hydrogen bond donor, mimicking the hinge-binding interactions of ATP in the kinase active site. The 5-bromo position is a versatile handle for introducing further complexity and modulating potency and selectivity, often through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
The indoline scaffold and its close analog, azaindole, are prevalent in numerous kinase inhibitors targeting enzymes like Src, VEGFR-2, and cyclin-dependent kinases (CDKs)[3][4][5][6]. For instance, research on 1-benzyl-5-bromoindolin-2-ones has demonstrated potent anticancer activity through VEGFR-2 inhibition[4]. This highlights the potential of the 5-bromoindoline core in generating impactful therapeutic agents. The 7-amino group on our title compound provides a crucial vector for interaction with the kinase hinge region, a common strategy in designing potent and selective inhibitors.
Safety and Handling
As with any research chemical, 1-(7-Amino-5-bromoindolin-1-yl)ethanone should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials.
Consult the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information.
Conclusion
1-(7-Amino-5-bromoindolin-1-yl)ethanone is a high-value intermediate for synthetic and medicinal chemistry. Its strategically placed functional groups—a reactive bromine atom, a key amino group, and a protected indoline nitrogen—provide a versatile platform for the construction of complex molecular architectures. The synthetic route outlined in this guide is based on established and reliable chemical transformations, offering a clear path to its preparation. The demonstrated importance of the substituted indoline scaffold in the development of kinase inhibitors underscores the potential of this compound to contribute to the discovery of new and effective therapeutics.
References
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PubMed. Synthesis of 1,7-annulated indoles and their applications in the studies of cyclin dependent kinase inhibitors. Available from: [Link]
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PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Available from: [Link]
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MDPI. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available from: [Link]
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PubMed. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Available from: [Link]
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PubMed. 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. Available from: [Link]
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